Cas no 2171469-90-0 (2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid)

2-Cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid is a specialized chemical compound featuring a cyclopropyl group and an Fmoc-protected amino moiety linked via a furan-2-yl formamide scaffold. Its key advantages include high reactivity in peptide synthesis due to the Fmoc protecting group, which allows for selective deprotection under mild basic conditions. The cyclopropyl moiety enhances conformational rigidity, potentially improving binding specificity in target applications. The furan-based linker contributes to structural diversity, making it useful in medicinal chemistry and drug development. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and as a building block for biologically active molecules. Its well-defined structure ensures reproducibility in research applications.
2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid structure
2171469-90-0 structure
Product name:2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid
CAS No:2171469-90-0
MF:C26H24N2O6
MW:460.478567123413
CID:6570928
PubChem ID:165809494

2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid
    • 2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
    • EN300-1516894
    • 2171469-90-0
    • Inchi: 1S/C26H24N2O6/c29-24(28-23(25(30)31)15-9-10-15)22-12-11-16(34-22)13-27-26(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,15,21,23H,9-10,13-14H2,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: CILXPUZCXKUVPC-UHFFFAOYSA-N
    • SMILES: OC(C(C1CC1)NC(C1=CC=C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O1)=O)=O

Computed Properties

  • Exact Mass: 460.16343649g/mol
  • Monoisotopic Mass: 460.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 748
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 118Ų

2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1516894-0.1g
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516894-50mg
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1516894-10000mg
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1516894-250mg
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1516894-2.5g
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1516894-2500mg
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1516894-1.0g
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
1g
$3368.0 2023-06-05
Enamine
EN300-1516894-0.05g
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1516894-0.5g
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1516894-10.0g
2-cyclopropyl-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-yl}formamido)acetic acid
2171469-90-0
10g
$14487.0 2023-06-05

Additional information on 2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid

Introduction to 2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic Acid (CAS No. 2171469-90-0)

2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid, identified by its CAS number 2171469-90-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including a cyclopropyl moiety, a fluorenylmethoxycarbonyl (Fmoc) group, and a formamido linkage, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

The< strong>2-cyclopropyl group in the molecular structure contributes to the overall steric environment of the compound, which can influence its binding affinity and metabolic stability. This feature is particularly important in the design of drug candidates, where optimal pharmacokinetic properties are crucial for clinical efficacy. Additionally, the< strong>fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis and proteomics research, suggesting that this compound may have applications in these areas as well.

The core of the molecule consists of a< strong>methylfuran backbone, which is connected to an amino group that is further modified by an Fmoc moiety. This structural feature suggests potential utility in the development of protease inhibitors or other enzyme-targeting agents. The formamido group introduces a polar interaction site, which can enhance binding to biological targets. Furthermore, the carboxylic acid terminal provides a site for further derivatization, allowing for the creation of salts or esters that may improve solubility or bioavailability.

In recent years, there has been growing interest in the development of novel compounds with< strong>cyclopropyl substituents due to their unique electronic and steric properties. Cyclopropane rings are known to enhance metabolic stability and binding affinity in many drug candidates. For instance, several FDA-approved drugs contain cyclopropyl groups, highlighting their importance in medicinal chemistry. The< strong>2-cyclopropyl moiety in 2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid may contribute to these desirable properties, making it a valuable building block for future drug development.

The presence of the< strong>methylfuran unit also adds an interesting layer of complexity to this compound. Furan derivatives have been extensively studied for their biological activity, particularly in the context of antimicrobial and anti-inflammatory agents. The combination of a furan ring with other functional groups such as the Fmoc-amino group and the formamido linkage could lead to novel pharmacological effects that are not observed with simpler molecules.

One of the most intriguing aspects of this compound is its potential application in peptide mimetics. The Fmoc-amino group can be used to incorporate protected amino acids into peptides or peptidomimetics, which are often designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The< strong>methylfuran backbone provides a rigid scaffold that can enhance binding interactions with target proteins. This combination makes 2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid a promising candidate for further exploration in this area.

The carboxylic acid terminal also opens up possibilities for salt formation, which can improve solubility and formulation properties. Salts are commonly used in pharmaceuticals to enhance bioavailability and stability. For example, many drugs are formulated as sodium or potassium salts due to their improved solubility in water. The versatility of this compound's structure allows for the creation of various salts that could be optimized for different delivery systems.

In conclusion, 2-cyclopropyl-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}formamido)acetic acid (CAS No. 2171469-90-0) is a structurally complex and multifunctional compound with potential applications in drug discovery and therapeutic development. Its unique combination of functional groups makes it a valuable scaffold for further chemical modifications and biological evaluations. The presence of< strong>cyclopropyl,< strong>methylfuran, and< strong>Fmoc-amino moieties suggests that this compound may have utility in various areas, including protease inhibition, peptide mimetics, and formulation development.

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